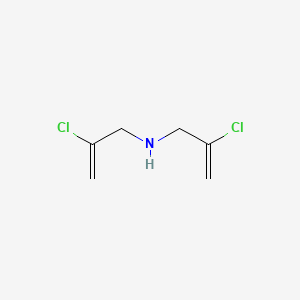
2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine is an organic compound characterized by the presence of two chlorine atoms and an amine group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of allylamine with a chlorinating agent. One common method is the oxidative polymerization in a 1 M hydrochloric acid medium using ammonium persulfate as the oxidant . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ammonium persulfate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propene derivatives.
Scientific Research Applications
2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine is unique due to its dual chlorine substitution on the propene backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
64531-10-8 |
|---|---|
Molecular Formula |
C6H9Cl2N |
Molecular Weight |
166.05 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroprop-2-enyl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H9Cl2N/c1-5(7)3-9-4-6(2)8/h9H,1-4H2 |
InChI Key |
LNGRWXHRNYWIHW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNCC(=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















